An In-depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile
An In-depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile
A Note on Nomenclature: The topic of this guide is "4-Fluoro-2-pyrazol-1-yl-benzonitrile." However, based on available chemical database information, the more commonly indexed and synthesized isomer is 2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile . This guide will focus on the latter (CAS Number: 433920-91-3), as it is the compound with accessible technical data. It is presented here as a critical building block for advanced chemical synthesis.
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of innovation. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a prime exemplar of a bifunctional reagent, offering a unique combination of a fluorinated aromatic ring and a pyrazole moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and its significant role as a versatile intermediate in the creation of complex, high-value molecules.
The pyrazole core is a privileged structure in drug discovery, found in numerous marketed drugs due to its metabolic stability and ability to act as a bioisostere for other aromatic rings, often leading to improved potency and physicochemical properties.[1][2] The addition of a fluorine atom and a nitrile group further enhances its utility. Fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity, while the nitrile group is a versatile chemical handle for a wide array of transformations.[3][4][5]
Core Properties and Identification
This section details the fundamental physicochemical properties of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile.
| Property | Value | Source |
| CAS Number | 433920-91-3 | [6] |
| Chemical Name | 2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile | [6] |
| EC Number | 185-934-8 | [6] |
| Molecular Formula | C10H6FN3 | Inferred from name |
| Molecular Weight | 187.18 g/mol | Inferred from formula |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) | Inferred from synthesis protocols |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is paramount. The following information is synthesized from safety data for the compound and structurally related molecules.
GHS Hazard Classification: [6]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3
Hazard and Precautionary Statements:
| Code | Statement | Source |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [6] |
| H315 | Causes skin irritation. | [6] |
| H319 | Causes serious eye irritation. | [6] |
| H336 | May cause respiratory irritation. | [6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
Synthesis and Reaction Mechanisms
The synthesis of pyrazole-containing benzonitriles often involves the coupling of a suitably substituted aromatic compound with a pyrazole ring. A common and effective method is the Vilsmeier-Haack reaction, which can be adapted for this purpose.[10] This reaction forms a pyrazole ring in situ with a formyl group, which can then be further manipulated. Another general approach involves the direct fluorination of pyrazole derivatives, though this can sometimes be challenging to control.[11][12]
Illustrative Synthesis Workflow
The following diagram outlines a plausible synthetic route, starting from a commercially available substituted acetophenone, proceeding through a hydrazone intermediate, followed by a Vilsmeier-Haack cyclization to form the core pyrazole structure.
Caption: A generalized workflow for the synthesis of pyrazole-containing benzonitriles.
Detailed Experimental Protocol (Representative)
This protocol is based on established methods for synthesizing similar pyrazole derivatives.[4][10]
-
Hydrazone Formation:
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add the corresponding difluoro acetophenone derivative (1.05 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Vilsmeier-Haack Cyclization:
-
Dissolve the crude hydrazone in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3, 3-4 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is the crude product. Filter, wash with water, and dry.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Applications in Research and Drug Development
The true value of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile lies in its application as a versatile building block. Its constituent parts each contribute to its utility.
-
The Pyrazole Core: As an aromatic heterocycle, pyrazole is a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic properties.[1] It is a key component in a wide range of biologically active compounds, including anti-inflammatory, anti-depressant, and anti-bacterial agents.[2][4]
-
The Fluorine Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry. The C-F bond is strong, which can block metabolic oxidation at that position, increasing the half-life of a drug. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and lead to more favorable binding interactions with target proteins.[4]
-
The Benzonitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This makes it an excellent anchor point for further molecular elaboration.[5] In materials science, fluorinated benzonitriles are used as intermediates in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[3][13]
This compound is a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[14] Specifically, it can be used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel antimicrobial agents.[1][10][15]
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Molport. 4-fluoro-2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzonitrile. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9. [Link]
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Zakeyah, A. A. et al. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 21, 2020, p. 127521. [Link]
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ECHA. 3-fluoro-5-(4-iodo-1H-pyrazol-1-yl)benzonitrile. [Link]
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Al-dujaili, L. et al. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, vol. 27, no. 1, 2021, p. 238. [Link]
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ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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Christopher, J. A. et al. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, vol. 58, no. 16, 2015, pp. 6653-64. [Link]
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Devarie-Baez, N. O. et al. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. The Journal of Organic Chemistry, vol. 83, no. 6, 2018, pp. 2968-2980. [Link]
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